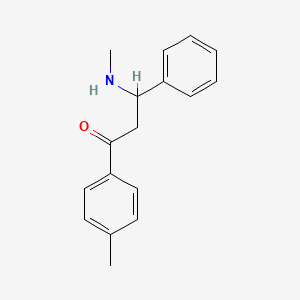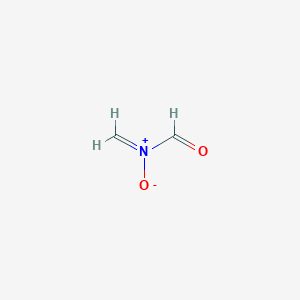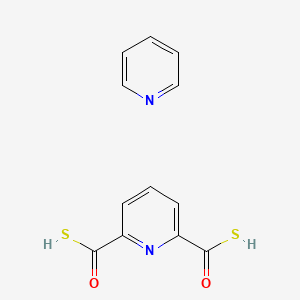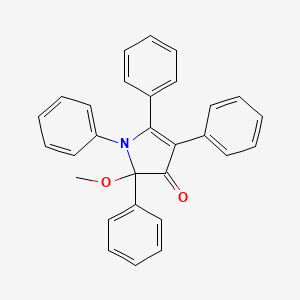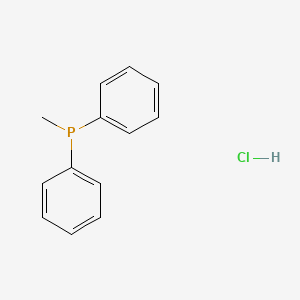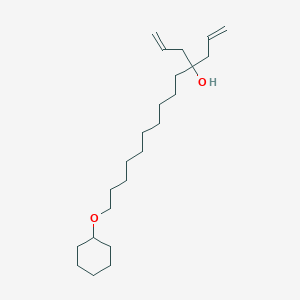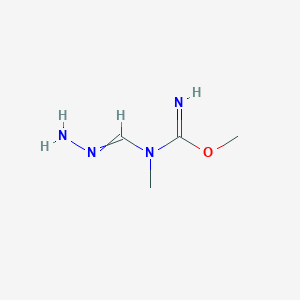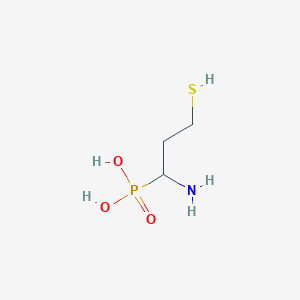
Phosphonic acid, (1-amino-3-mercaptopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-amino-3-mercaptopropyl)-, is a compound characterized by the presence of a phosphonic acid group, an amino group, and a mercapto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-amino-3-mercaptopropyl)-, can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with phosphorous acid and formaldehyde under acidic conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is frequently employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-amino-3-mercaptopropyl)-, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phosphonic acid group can be reduced to phosphinic acid under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Phosphinic acid derivatives.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-amino-3-mercaptopropyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-amino-3-mercaptopropyl)-, involves its interaction with specific molecular targets. The compound can act as an inhibitor of key enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
Phosphonic acid, (1-amino-3-mercaptopropyl)-, can be compared with other similar compounds such as:
- (2-aminoethyl)phosphonic acid
- (3-aminopropyl)phosphonic acid
- (1-aminoethyl)phosphonic acid
These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Propiedades
Número CAS |
88576-24-3 |
|---|---|
Fórmula molecular |
C3H10NO3PS |
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
(1-amino-3-sulfanylpropyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO3PS/c4-3(1-2-9)8(5,6)7/h3,9H,1-2,4H2,(H2,5,6,7) |
Clave InChI |
JRLNDSBBUTYFCH-UHFFFAOYSA-N |
SMILES canónico |
C(CS)C(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


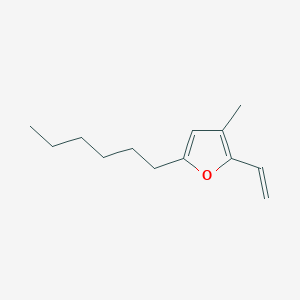
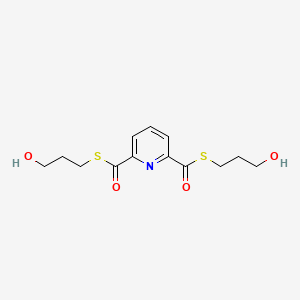
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

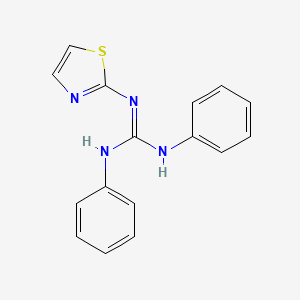
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
